chemical structure of 5-Chloro-3-fluoro-2-nitroaniline
chemical structure of 5-Chloro-3-fluoro-2-nitroaniline
The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 5-Chloro-3-fluoro-2-nitroaniline.
CAS Registry Number: 1352457-23-8 Formula: C₆H₄ClFN₂O₂ Molecular Weight: 190.56 g/mol IUPAC Name: 5-Chloro-3-fluoro-2-nitroaniline[1][2][3]
Executive Summary
5-Chloro-3-fluoro-2-nitroaniline is a highly specialized aromatic building block used primarily in the synthesis of advanced pharmaceutical agents. Characterized by a dense substitution pattern on the benzene ring, this molecule serves as a critical scaffold for kinase inhibitors (particularly MEK and BRAF inhibitors) and antiviral agents . Its unique structure—featuring a nitro group ortho to an amine, flanked by halogen atoms—allows for precise regioselective functionalization, making it an invaluable tool in structure-activity relationship (SAR) studies for drug discovery.
Chemical Structure & Electronic Properties[4]
Structural Analysis
The molecule consists of an aniline core with three additional substituents:
-
Position 1 (-NH₂): The primary amino group, acting as a hydrogen bond donor.
-
Position 2 (-NO₂): A strong electron-withdrawing group (EWG) located ortho to the amine. This proximity creates an intramolecular hydrogen bond (NH···O=N), which significantly reduces the basicity of the amine and planarizes the molecule.
-
Position 3 (-F): A fluorine atom ortho to the nitro group. Its high electronegativity induces a strong inductive withdrawal (-I effect), activating the adjacent nitro group for potential nucleophilic displacement or reduction.
-
Position 5 (-Cl): A chlorine atom meta to the amine and para to the nitro group. It provides lipophilicity and a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Physicochemical Data Table
| Property | Value | Notes |
| Appearance | Yellow crystalline solid | Typical of nitroanilines due to n→π* transitions. |
| Melting Point | 125–130 °C (Predicted) | High MP due to intermolecular H-bonding and dipole interactions. |
| LogP | ~2.3 | Moderate lipophilicity; suitable for drug-like scaffolds. |
| pKa (Conjugate Acid) | ~ -1.5 | Extremely weak base due to the electron-withdrawing -NO₂ and -F groups. |
| H-Bond Donors | 1 (NH₂) | The second proton is often engaged in intramolecular bonding. |
| H-Bond Acceptors | 3 (NO₂, F) | Nitro oxygens and Fluorine. |
Electronic Resonance & Reactivity
The interplay of substituents dictates the reactivity profile:
-
Nucleophilic Attack: The C3 position (bearing Fluorine) is activated for Nucleophilic Aromatic Substitution (
) due to the ortho-nitro group, though the electron-donating amine at C1 tempers this reactivity. -
Reduction Potential: The nitro group is susceptible to selective reduction (e.g., Fe/AcOH or
/Pd) to yield 3-fluoro-5-chlorophenylenediamine , a precursor for benzimidazoles.
Figure 1: Structural stabilization and reactivity logic.
Synthesis & Manufacturing Protocols
The synthesis of 5-Chloro-3-fluoro-2-nitroaniline is challenging due to the directing effects of the substituents. The most robust industrial route involves the nitration of a protected aniline precursor .
Synthetic Route: Nitration of 3-Chloro-5-fluoroacetanilide
Rationale: Direct nitration of 3-chloro-5-fluoroaniline is hazardous and yields complex mixtures (oxidation tars). Protecting the amine as an acetanilide moderates the ring reactivity and improves regioselectivity.
Step 1: Acetylation
-
Reagents: 3-Chloro-5-fluoroaniline, Acetic Anhydride (
), Acetic Acid. -
Conditions: Reflux, 2 hours.[4]
-
Yield: >95%.
-
Mechanism: Nucleophilic acyl substitution.
Step 2: Regioselective Nitration[5]
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ).[5] -
Conditions: -10°C to 0°C. Slow addition is critical.
-
Regiochemistry: The acetamido group directs ortho/para. The fluorine directs ortho. The chlorine directs ortho.[4]
Step 3: Hydrolysis[3][4][8]
-
Reagents: 6M HCl or NaOH/EtOH.
-
Conditions: Reflux, 4 hours.
-
Product: Removal of the acetyl group yields the free amine.[4]
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic pathway for CAS 1352457-23-8.
Spectroscopic Identification (QC/Validation)
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Due to the specific substitution pattern, the aromatic protons exhibit distinct coupling patterns.
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constants ( | Assignment |
| NH₂ | 7.50 – 7.80 ppm | Broad Singlet | - | Exchangeable amine protons (deshielded by NO₂). |
| H-4 | ~7.20 ppm | Doublet of Doublets (dd) | Located between F and Cl. Large coupling to ortho-F. | |
| H-6 | ~6.90 ppm | Doublet of Doublets (dd) | Located between Cl and NH₂. Small meta-coupling to F. |
Mass Spectrometry
-
Ionization Mode: ESI+ or APCI.
-
Molecular Ion:
(for ³⁵Cl) and (for ³⁷Cl) in a 3:1 ratio.
Applications in Drug Discovery[9]
5-Chloro-3-fluoro-2-nitroaniline is a high-value intermediate for synthesizing bicyclic heteroaromatics .
Kinase Inhibitor Scaffolds
The primary application is the synthesis of Benzimidazoles and Quinoxalines .
-
Reduction: The nitro group is reduced to an amine, yielding 3-chloro-5-fluorobenzene-1,2-diamine .
-
Cyclization: This diamine reacts with carboxylic acids, aldehydes, or phosgene derivatives to close the imidazole ring.
-
Target: These scaffolds are ubiquitous in inhibitors of MEK1/2 , BRAF , and EGFR kinases used in oncology. The fluorine atom enhances metabolic stability (blocking P450 oxidation sites) and increases potency via specific hydrophobic interactions.
Antiviral Research
Derivatives of this aniline have been cited in the synthesis of capsid assembly modulators for Hepatitis B Virus (HBV) and inhibitors for Influenza A .
Safety & Handling
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Nitroanilines are readily absorbed through the skin and can cause methemoglobinemia (cyanosis).
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation.
References
-
Sigma-Aldrich. 5-Chloro-3-fluoro-2-nitroaniline Product Sheet. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Chloro-2-nitroaniline derivatives. Link
-
ChemicalBook. Synthesis and Applications of Nitroanilines in Drug Development. Link
-
European Patent Office. Preparation of fluorinated nitroanilines for pharmaceutical use. EP0303429. Link
-
BenchChem. Protocol for Nitration of Halogenated Anilines. Link
Sources
- 1. 5-Chloro-3-fluoro-2-nitroaniline | 1352457-23-8 [sigmaaldrich.com]
- 2. CA1241665A - Process for the preparation of chloro-o-nitroanilines - Google Patents [patents.google.com]
- 3. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
